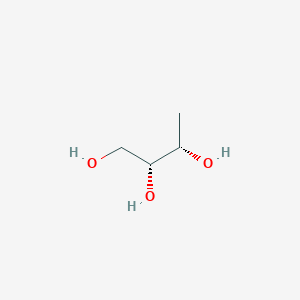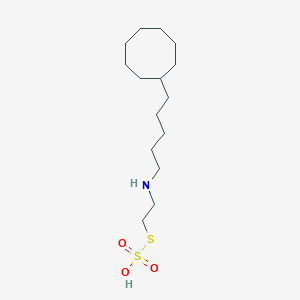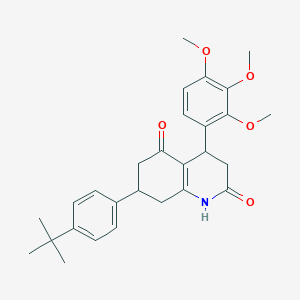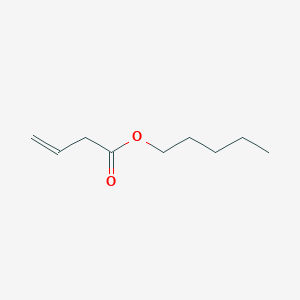
9-Chloro-10-methylacridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-10-methylacridinium chloride is a chemical compound with the molecular formula C14H11Cl2N. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its chemiluminescent properties, making it useful in various scientific applications, particularly in analytical chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-methylacridinium chloride typically involves the chlorination of 10-methylacridinium. One common method includes the reaction of 10-methylacridinium with chlorine gas in the presence of a suitable solvent, such as acetonitrile . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as zinc metal or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridinium compounds.
Scientific Research Applications
9-Chloro-10-methylacridinium chloride has several scientific research applications:
Analytical Chemistry: Used as a chemiluminescent label in immunoassays and other analytical techniques.
Biochemistry: Employed in the detection and quantification of hydrogen peroxide and other reactive oxygen species.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of chemiluminescent materials and sensors.
Mechanism of Action
The mechanism of action of 9-Chloro-10-methylacridinium chloride involves its chemiluminescent properties. Upon reaction with hydrogen peroxide, the compound undergoes a series of chemical transformations leading to the formation of an excited state acridone, which emits light as it returns to the ground state . This property is exploited in various detection and imaging applications.
Comparison with Similar Compounds
Similar Compounds
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
Uniqueness
9-Chloro-10-methylacridinium chloride is unique due to its specific substitution pattern, which imparts distinct chemiluminescent properties. Compared to other acridinium derivatives, it offers higher stability and efficiency in chemiluminescent reactions, making it particularly valuable in analytical and diagnostic applications .
Properties
CAS No. |
75586-67-3 |
|---|---|
Molecular Formula |
C14H11Cl2N |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
9-chloro-10-methylacridin-10-ium;chloride |
InChI |
InChI=1S/C14H11ClN.ClH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
JMIVPLFLAVBHBF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)


![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)




![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
